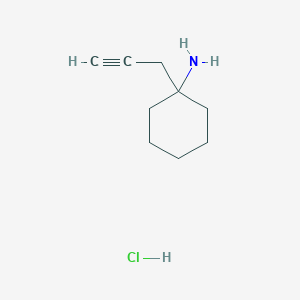
(R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the reagents and catalysts used, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s acidity or basicity (pH), reactivity, and other chemical properties may also be studied .Scientific Research Applications
Synthesis and Chemical Applications
Catalytic Hydrodefluorination : Research by Senaweera et al. (2014) discusses a photocatalytic method for hydrodefluorination, starting with perfluoroarenes and selectively reducing the C-F bonds. This method offers a pathway to partially fluorinated arenes with significant catalytic activity, using a safe and inexpensive amine as the reductant (Senaweera, Singh, & Weaver, 2014).
Biocatalytic Process Development : Gooding et al. (2010) detail the development of a biocatalytic process for producing (R)-2-Methylpentanol, a chiral intermediate for synthesizing medicinally important compounds. This process utilizes an evolved ketoreductase enzyme for enantiospecific reduction, demonstrating a cost-effective and green approach suitable for manufacturing scale (Gooding, Voladri, Bautista, Hopkins, Huisman, Jenne, Ma, Mundorff, Savile, Truesdell, & Wong, 2010).
Fluorescent and Colorimetric pH Probe : Diana et al. (2020) synthesized a highly water-soluble fluorescent and colorimetric pH probe, highlighting its potential for real-time pH sensor applications, including intracellular pH imaging. This demonstrates the use of trifluoro-substituted amines in developing advanced materials for biological and chemical sensing applications (Diana, Caruso, Tuzi, & Panunzi, 2020).
Materials Science and Engineering
Siderophore Model Study : Matsumoto et al. (2001) synthesized a chiral trihydroxamate artificial siderophore, demonstrating a structural model with hydrogen bonding networks. This research contributes to understanding siderophore chemistry, which is crucial for bioavailability and transport of metals (Matsumoto, Ozawa, Jitsukawa, Einaga, & Masuda, 2001).
Catalytic Carbon-Carbon Bond Hydrogenolysis : Rasu et al. (2016) reported on a phosphine-free catalyst capable of mild catalytic carbon–carbon bond hydrogenolysis. This work highlights the application of trifluoro-substituted amines in developing new catalysts for organic synthesis, offering a milder alternative to traditional methods (Rasu, Rennie, Miskolzie, & Bergens, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-1,1,1-trifluoro-4-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-4(2)3-5(10)6(7,8)9;/h4-5H,3,10H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDUKJWTICUELS-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714439.png)

![2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2714444.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2714447.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)
![7-(3,4-dimethylphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2714452.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714454.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide](/img/structure/B2714455.png)